molecular formula C15H14N4OS2 B11644380 3-(5-Methylthiophen-2-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-16-3

3-(5-Methylthiophen-2-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11644380
CAS No.: 303106-16-3
M. Wt: 330.4 g/mol
InChI Key: JBWHZQWGGXFDNN-MHWRWJLKSA-N
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Description

3-(5-Methylthiophen-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 5-methylthiophene-2-carboxylic acid hydrazide with 1-(thiophen-2-yl)ethanone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(5-Methylthiophen-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-(1-(Thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(5-Methylthiophen-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both thiophene and pyrazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

303106-16-3

Molecular Formula

C15H14N4OS2

Molecular Weight

330.4 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H14N4OS2/c1-9-5-6-14(22-9)11-8-12(18-17-11)15(20)19-16-10(2)13-4-3-7-21-13/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-10+

InChI Key

JBWHZQWGGXFDNN-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CS3

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CS3

Origin of Product

United States

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